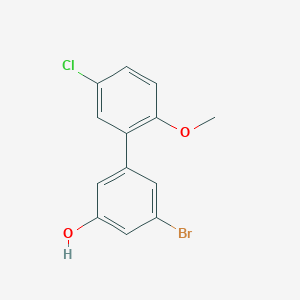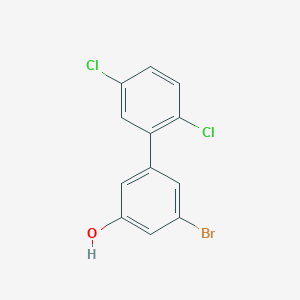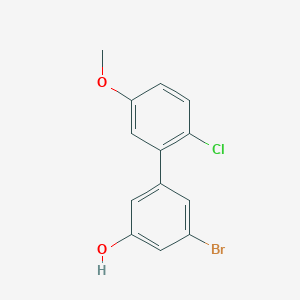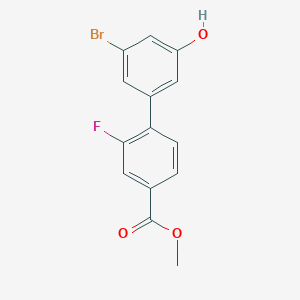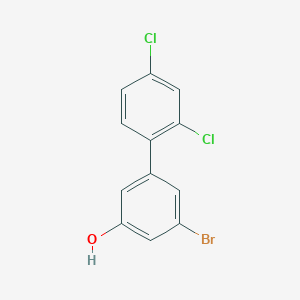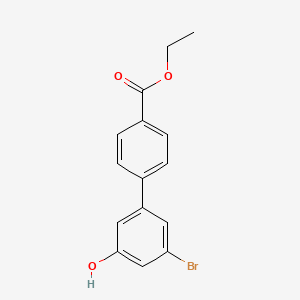
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-trifluoromethylphenyl)phenol, 95% (3-Br-5-(4-TFP)P) is an organic compound which has a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 307.01 g/mol. It is soluble in water, alcohol, and other organic solvents. 3-Br-5-(4-TFP)P is used in a variety of biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Aplicaciones Científicas De Investigación
3-Br-5-(4-TFP)P has a variety of uses in scientific research. It is used in biochemical and physiological studies, including studies of the mechanism of action of enzymes, the structure of proteins, and the biochemistry of cell membranes. In addition, 3-Br-5-(4-TFP)P is used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and fragrances.
Mecanismo De Acción
The mechanism of action of 3-Br-5-(4-TFP)P is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-(4-TFP)P are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it may bind to specific sites on proteins, resulting in changes in their structure and function. It may also act as a substrate for enzymes, resulting in the formation of new products. In addition, it may interact with cell membranes, resulting in changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Br-5-(4-TFP)P in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in a two-step process. In addition, it is soluble in water, alcohol, and other organic solvents, making it easy to work with in the laboratory. However, it is important to note that 3-Br-5-(4-TFP)P is a relatively new compound and its effects on proteins and enzymes are not fully understood.
Direcciones Futuras
There are several potential future directions for research into 3-Br-5-(4-TFP)P. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, pesticides, and fragrances. In addition, further research is needed to better understand its mechanism of action and its interactions with proteins and enzymes. Finally, further research is needed to investigate its potential toxicity and its potential uses in medical treatments.
Métodos De Síntesis
3-Br-5-(4-TFP)P can be synthesized in a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with bromine in acetic acid to form the intermediate, 4-bromo-4-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide in methanol to form 3-Br-5-(4-TFP)P. The reaction is carried out at a temperature of 80-85°C for 4-5 hours. The yield of the reaction is typically 95%.
Propiedades
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-11-5-9(6-12(18)7-11)8-1-3-10(4-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMARVZFHSLEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686448 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-50-4 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

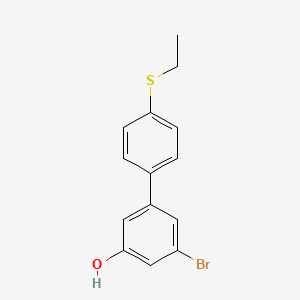
![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)

